N-(4-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide: is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of chlorophenyl groups and a sulfanyl linkage, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide typically involves the reaction of 4-chloroaniline with 2-chlorobenzyl chloride in the presence of a base to form the intermediate, which is then reacted with acetic anhydride to yield the final product. The reaction conditions may include:
Temperature: Moderate temperatures (50-80°C)
Solvent: Common solvents like ethanol or acetone
Catalysts: Acid or base catalysts such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include:
Continuous flow reactors: for better control of reaction conditions
Purification techniques: such as recrystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl groups can be reduced to phenyl groups.
Substitution: The chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation products: Sulfoxides, sulfones
Reduction products: Phenyl derivatives
Substitution products: Various substituted acetamides
Scientific Research Applications
N-(4-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide: may have applications in various fields:
Chemistry: As an intermediate in organic synthesis
Biology: Potential use in studying enzyme interactions
Medicine: Possible pharmaceutical applications due to its structural similarity to known bioactive compounds
Industry: Use in the production of specialty chemicals
Mechanism of Action
The mechanism by which N-(4-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide exerts its effects would depend on its specific interactions with molecular targets. Potential pathways include:
Binding to enzymes: Inhibiting or activating enzymatic activity
Interacting with receptors: Modulating receptor function
Pathway involvement: Affecting signaling pathways related to its biological activity
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide: can be compared to other acetamides with similar structures, such as:
Uniqueness
- The presence of both 4-chlorophenyl and 2-chlorophenyl groups, along with the sulfanyl linkage, may impart unique chemical reactivity and biological activity compared to other acetamides.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NOS/c16-12-5-7-13(8-6-12)18-15(19)10-20-9-11-3-1-2-4-14(11)17/h1-8H,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVJKNFFJQJJDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC(=O)NC2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.